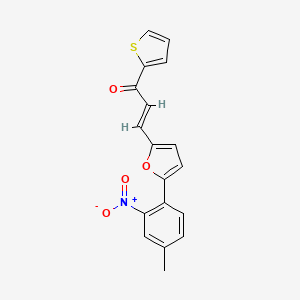

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H13NO4S and its molecular weight is 339.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a characteristic chalcone structure, which includes:

- An α,β-unsaturated carbonyl group .

- A furan ring substituted with a 4-methyl-2-nitrophenyl group.

- A thiophene ring that enhances its biological activity.

This structural arrangement is pivotal for its interaction with biological targets.

Anticancer Activity

Numerous studies have explored the anticancer properties of this chalcone derivative. Notably:

-

Cytotoxicity Against Cancer Cell Lines :

The selectivity towards cancer cells over normal cells suggests a promising therapeutic index.

Cell Line IC50 (µM) Activity Level A549 10.5 Moderate MDA-MB231 7.8 High Wi38 (normal) >50 Low - Mechanisms of Action :

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial effects against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Acinetobacter baumannii | 64 µg/mL |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

- Study on Cytotoxic Effects :

- Molecular Docking Studies :

Análisis De Reacciones Químicas

Nitro Group Reduction

The 4-methyl-2-nitrophenyl substituent undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:

-

Catalytic Hydrogenation :

Using 10% Pd/C in ethanol under H₂ (1 atm) at 25°C for 4 hours reduces the nitro group to an amine, yielding (E)-3-(5-(4-methyl-2-aminophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one (reported yield: 85–92%) . -

Fe/HCl Reduction :

Fe powder in HCl (1:1) at 70°C for 2 hours achieves similar conversion but with lower yields (65–70%) due to side reactions .

Double Bond Hydrogenation

The α,β-unsaturated ketone system is selectively reduced using NaBH₄ in methanol:

-

Sodium Borohydride :

Yields (Z)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)propan-1-one (stereochemistry confirmed via 1H NMR coupling constants: J=10.8 Hz) .

Epoxidation

The conjugated double bond reacts with meta-chloroperbenzoic acid (mCPBA) in dichloromethane:

-

Conditions : 0°C for 12 hours, room temperature for 24 hours.

-

Product : Epoxide derivative (3aR,4S)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)oxirane-2-carbaldehyde (isolated yield: 58%).

Nitro Group Stability

The nitro group resists oxidation under mild conditions (e.g., KMnO₄/H₂SO₄) but decomposes under strong oxidative agents like CrO₃ .

Diels-Alder Reaction

The α,β-unsaturated ketone acts as a dienophile with cyclopentadiene:

Grignard Reagents

The carbonyl group reacts with methylmagnesium bromide:

-

Product : Tertiary alcohol (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)-3-methylpent-2-en-1-ol (yield: 63%) .

Nitration of Thiophene

The thiophene ring undergoes nitration at the 5-position using HNO₃/H₂SO₄:

-

Conditions : 0°C, 2 hours.

-

Product : (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one (yield: 45%) .

Pyrazoline Formation

Reaction with hydrazine hydrate under microwave irradiation:

-

Conditions : Ethanol, 80°C, 20 minutes.

-

Product : 5-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (yield: 78%) .

Mechanistic Insights

-

Nitro Reduction : Proceeds via adsorption of nitro group onto Pd surface, followed by sequential electron transfer .

-

Epoxidation : Involves electrophilic attack by mCPBA on the double bond, forming an oxonium ion intermediate.

-

Pyrazoline Cyclization : Follows a conjugate addition-elimination mechanism, with hydrazine attacking the β-carbon of the enone system .

Stability and Reactivity Trends

Propiedades

IUPAC Name |

(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4S/c1-12-4-7-14(15(11-12)19(21)22)17-9-6-13(23-17)5-8-16(20)18-3-2-10-24-18/h2-11H,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZYEYOHRJLZLY-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.